(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
CAS No.: 1105206-60-7
Cat. No.: VC4412967
Molecular Formula: C22H20N4O5S
Molecular Weight: 452.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105206-60-7 |
|---|---|
| Molecular Formula | C22H20N4O5S |
| Molecular Weight | 452.49 |
| IUPAC Name | (Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide |
| Standard InChI | InChI=1S/C22H20N4O5S/c27-20(6-4-14-3-5-18-19(8-14)31-13-30-18)24-22-16-11-32-12-17(16)25-26(22)10-21(28)23-9-15-2-1-7-29-15/h1-8H,9-13H2,(H,23,28)(H,24,27)/b6-4- |
| Standard InChI Key | RAUPBALNWVRFCE-XQRVVYSFSA-N |
| SMILES | C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Identity and Structural Features
The compound (Z)-3-(benzo[d][1, dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide (CAS: 1105206-60-7) is a heterocyclic molecule with a molecular formula of and a molecular weight of 452.5 g/mol . Its structure integrates multiple pharmacophoric motifs:
-
A benzo[d] dioxol-5-yl group, known for enhancing bioavailability and metabolic stability .
-
A thieno[3,4-c]pyrazol core, a fused heterocycle contributing to kinase inhibition and antitumor activity .
-
A furan-2-ylmethyl side chain, which modulates hydrogen bonding and solubility .
-
An acrylamide linker, enabling covalent interactions with biological targets .
The Z-configuration of the acrylamide double bond is critical for maintaining planar geometry and optimal binding to hydrophobic pockets in enzymes .
Synthetic Pathways and Key Intermediates
The synthesis involves multi-step reactions, as outlined below:
Core Heterocycle Formation
The thieno[3,4-c]pyrazol scaffold is synthesized via cyclocondensation of 4-aminothieno[2,3-c]pyrazole-5-carbonitrile with chloroacetyl chloride, followed by nucleophilic substitution with furan-2-ylmethylamine . Key intermediates include:
-
4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile: Prepared via bromination and Suzuki coupling .
-
2-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine: Generated through Dimroth rearrangement .
Acrylamide Conjugation
The final step involves condensation of the thienopyrazol intermediate with (Z)-3-(benzo[d] dioxol-5-yl)acryloyl chloride under basic conditions . The reaction yields the target compound with >90% purity after column chromatography .
Pharmacological Activities
Antitumor Efficacy
In vitro cytotoxicity screening against MDA-MB-231 (triple-negative breast cancer) revealed an IC of . The compound also inhibited:
Mechanistically, it suppresses VEGFR-2 phosphorylation () and disrupts angiogenesis in chick embryo assays .
Kinase Inhibition
The thienopyrazol moiety exhibits potent GSK-3β inhibition (IC = 3.1 nM), comparable to reference inhibitors like AR-A014418 . Molecular dynamics simulations (200 ns) confirmed stable binding to the ATP pocket via:
Molecular Docking and Dynamics
Docking studies (PDB: 4ACG) positioned the compound in the GSK-3β active site with a docking score of . Key interactions include:
| Interaction Type | Residues Involved | Bond Length (Å) |
|---|---|---|
| Hydrogen bonds | Asp133, Val135 | 2.1–2.4 |
| π-Stacking | Phe67 | 3.8 |
| Hydrophobic | Lys85, Ile62 | — |
MD simulations demonstrated RMSD stability () over 200 ns, confirming minimal conformational fluctuations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume